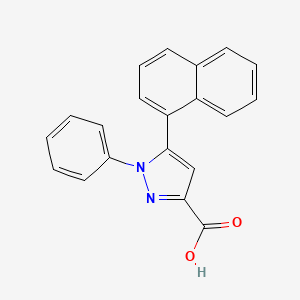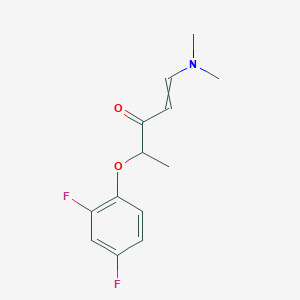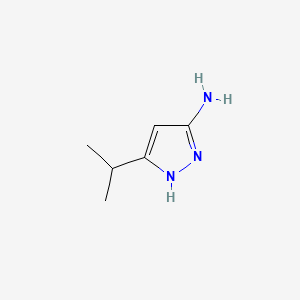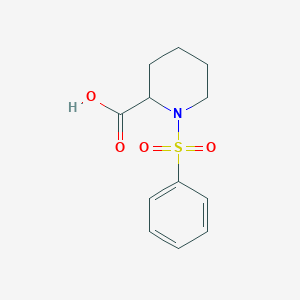
5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 957320-23-9. Its molecular weight is 314.341. It is considered a privileged scaffold in medicinal chemistry2.
Synthesis Analysis
The synthesis of similar compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been reported. The synthesis was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating3.Molecular Structure Analysis
The molecular structure of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms2.
Chemical Reactions Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Antioxidant Activity
Research highlights the synthesis of pyrazoline derivatives, including "5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid," through intermolecular cyclization. These compounds exhibit varying levels of toxicity and antioxidant activity, with specific derivatives showing high antioxidant potential, suggesting their possible use in developing therapeutic agents or antioxidants (Jasril et al., 2019).
Antimicrobial and Anti-proliferative Properties
Another study synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities. These findings suggest the compound's potential in creating new antimicrobial agents and cancer therapeutics (Mansour et al., 2020).
Inhibition of Plasmodium falciparum Enzyme
A study on the regioselective synthesis of hydroxy-substituted pyrazole derivatives, including this compound, evaluated their efficacy as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the survival of the malaria parasite, indicating the compound's potential as a malaria therapeutic agent (Vah et al., 2022).
Molecular Dimer Formation
Research on the formation of molecular dimers through hydrogen bonding in 3,5-diaryl-1H-pyrazoles sheds light on the structural aspects of these compounds, which could have implications for their use in materials science and molecular engineering (Zheng et al., 2010).
Chemosensor for Aluminum Ions
A study on a naphthalene-pyrazol conjugate identified its utility as an Al(III) ion-selective chemosensor, demonstrating potential applications in environmental monitoring and biomedical research, especially for tracking aluminum levels in biological systems (Mukherjee et al., 2014).
Safety And Hazards
The safety information and Material Safety Data Sheet (MSDS) for 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can be found on the Manchester Organics website1.
Future Directions
Given the broad spectrum of biological activities of pyrazoles, they are considered an interesting class in drug discovery2. Therefore, future research could focus on exploring the potential applications of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid in medicinal chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMTTWOBEHFYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378104 |
Source


|
| Record name | 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
957320-23-9 |
Source


|
| Record name | 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)








![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

